JTE907, also known as N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide, is a selective antagonist of the Cannabinoid Receptor 2 (CB2) []. This compound exhibits interesting functional selectivity, acting as an inverse agonist in both adenylyl cyclase inhibition and arrestin recruitment assays []. This suggests that JTE907 may possess unique pharmacological properties compared to other CB2 ligands.
Molecular Structure Analysis
While the specific molecular structure analysis of N-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide is not available within the provided papers, the presence of the naphthalimide moiety suggests potential for intercalation with DNA, a common feature observed in several naphthalimide derivatives []. Further structural analysis would require computational modeling or experimental techniques like X-ray crystallography.
Applications
CB2 Receptor Pharmacology: Similar to JTE907, this compound could be used as a tool to investigate the complexities of CB2 receptor signaling and its role in various physiological and pathological processes [].
Fluorescent probes: The naphthalimide core can be modified to exhibit fluorescence, potentially allowing the development of fluorescent probes for biological imaging or studying DNA interactions [].
Compound Description: UNBS3157 is a novel naphthalimide derivative recognized for its potent antitumor activity. It demonstrates a distinct mechanism of action compared to other naphthalimides like amonafide, inducing autophagy and senescence in cancer cells rather than primarily acting as a topoisomerase II poison. UNBS3157 exhibits a favorable toxicity profile, with a higher maximum tolerated dose and reduced hematotoxicity compared to amonafide in preclinical studies.
Compound Description: UNBS5162 is another potent naphthalimide derivative demonstrating promising antitumor activity against various human cancer cell lines. Like UNBS3157, it avoids the typical topoisomerase II poisoning mechanism of many naphthalimides, instead inducing significant pro-autophagic effects in cancer cells. This compound also disrupts cell cycle progression, leading to an extended G2 phase in cancer cells. Preclinical studies have shown a favorable safety profile with minimal hematotoxicity.
Compound Description: This compound was identified through a virtual screening approach aimed at discovering novel histone deacetylase (HDAC) inhibitors and potential HIV latency-reversing agents (LRAs). While it exhibited some in vitro HDAC inhibitory activity, its ability to reverse HIV latency was not directly assessed in the study.
Relevance: Though not structurally analogous to the naphthalimide core, Compound 15 is relevant due to its identification alongside N-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide as a potential HDAC inhibitor in the same virtual screening study. This suggests a shared target or pathway, potentially linking their biological activities.
N-(4-Aminophenyl)heptanamide (16) and N-[4-(Heptanoylamino)phenyl]heptanamide (17)
Compound Description: These two compounds were also identified as potential HDAC inhibitors and LRAs through the same virtual screening study as Compound 15 and N-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide. Both compounds showed some HDAC inhibitory activity in vitro, but their ability to reverse HIV latency was not directly investigated in the study.
Compound Description: Compound 18 is yet another potential HDAC inhibitor and LRA identified through the same virtual screening. It displayed both HDAC inhibitory activity and the ability to reverse HIV latency in vitro.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.